
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine
Overview
Description
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine is a compound with the molecular formula C4H7N5 and a molecular weight of 125.13 g/mol . It features a cyclopropane ring attached to a tetrazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine typically involves the reaction of cyclopropylamine with sodium azide and triethyl orthoformate under specific conditions . The reaction is catalyzed by Yb(OTf)3, which facilitates the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Scientific Research Applications
Structural Overview
The compound's molecular formula is , and it features a cyclopropane ring substituted with a tetrazole group. The unique combination of these structural elements contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine can act against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Tetrazole-containing compounds have also been investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Further research is needed to elucidate these mechanisms and assess the compound's efficacy in clinical settings .
3. Central Nervous System Effects
There is growing interest in the neuropharmacological effects of tetrazole derivatives. Some studies suggest that this compound may influence neurotransmitter systems and could be explored for treating neurological disorders such as depression or anxiety .
Materials Science Applications
4. Polymer Chemistry
The incorporation of tetrazole moieties into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Research has demonstrated that polymers containing this compound exhibit improved resistance to degradation under various environmental conditions .
5. Coordination Chemistry
The compound's ability to form coordination complexes with metal ions opens avenues for developing new catalysts or sensors. Studies have indicated that tetrazole ligands can stabilize metal ions in various oxidation states, which could be utilized in catalytic processes or in the design of novel electronic materials .
Agricultural Chemistry Applications
6. Pesticide Development
Research into the use of tetrazole derivatives in agrochemicals has shown promise for developing effective pesticides. The unique reactivity of this compound may lead to the synthesis of novel compounds with selective herbicidal or insecticidal properties .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Antimicrobial Efficacy | Evaluated against resistant bacterial strains | Demonstrated significant activity against Staphylococcus aureus |
Investigation of Anticancer Properties | Assessed effects on tumor cell lines | Induced apoptosis in specific cancer types |
Neuropharmacological Study | Examined effects on neurotransmitter systems | Potential anxiolytic effects observed in animal models |
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine include:
1-methyl-1H-tetrazol-5-amine: This compound features a methyl group instead of a cyclopropane ring, which can affect its reactivity and binding properties.
1,3,5-tris(1H-tetrazol-5-yl)benzene: This compound has multiple tetrazole rings attached to a benzene ring, offering different chemical and physical properties.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a tetrazole moiety, which imparts specific reactivity and binding characteristics not found in other similar compounds.
Biological Activity
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine is a compound characterized by its unique structural features, comprising a cyclopropane ring and a tetrazole moiety. This compound has garnered attention in various fields of biochemical research due to its potential biological activities, particularly in modulating enzyme functions and cellular processes.
- Molecular Formula : C4H7N5
- Molecular Weight : 125.13 g/mol
- CAS Number : 787545-18-0
This compound interacts with several biological targets:
Enzyme Interaction :
- It has been shown to influence the activity of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO), which plays a significant role in various physiological processes such as vasodilation and neurotransmission.
Protein Binding :
- The compound can bind to specific proteins, altering their conformation and activity. This interaction can affect protein-protein interactions and downstream signaling pathways, indicating its potential as a biochemical modulator.
Cellular Effects
The compound's effects on different cell types have been documented:
Neuronal Cells :
- It influences signaling pathways involving cyclic guanosine monophosphate (cGMP), impacting neurotransmission and synaptic plasticity.
Gene Expression :
- By interacting with transcription factors and regulatory proteins, it can alter gene expression related to metabolism, growth, and differentiation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related tetrazole compounds. For example:
- Compounds similar to this compound were tested against various bacterial strains. Results indicated that some derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains .
Cytotoxicity
In vitro assays conducted on human cancer cell lines showed that derivatives of tetrazole compounds did not exhibit cytotoxic effects at concentrations below 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of tetrazole derivatives and their biological activity has been explored:
- Modifications in the tetrazole ring or the cyclopropane structure can significantly impact their reactivity and binding properties. For instance, substituting different groups on the tetrazole moiety has been shown to enhance antibacterial efficacy while maintaining low cytotoxicity .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-methyl-1H-tetrazol-5-amino | Methyl group instead of cyclopropane | Different reactivity and binding |
1,3,5-tris(1H-tetrazol-5-yl)benzene | Multiple tetrazole rings | Enhanced electronic properties |
1-(1H-tetrazol-5-yl)cyclopropan-1-amino | Cyclopropane ring + tetrazole | Notable enzyme modulation |
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-4(1-2-4)3-6-8-9-7-3/h1-2,5H2,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOLEXMNCRMWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NNN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787545-18-0 | |
Record name | 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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